Superior Bioactivity in Drosophila Aggregation Pheromone Assays Compared to Methyl Tiglate
In a direct head-to-head comparison of five ester components of the *Drosophila virilis* aggregation pheromone, ethyl tiglate was the most active compound when tested at a standardized dose of 10 ng [1]. Methyl tiglate was identified as the least active among the tested tiglate and hexanoate esters [1].
| Evidence Dimension | Bioassay activity in *Drosophila virilis* aggregation (number of flies responding) |
|---|---|
| Target Compound Data | Most active among five esters |
| Comparator Or Baseline | Methyl tiglate: Least active among five esters; other esters tested: methyl, ethyl, isopropyl tiglate; methyl, ethyl hexanoate |
| Quantified Difference | Ethyl tiglate is significantly more active than methyl tiglate at 10 ng per compound [1]. |
| Conditions | Laboratory bioassay testing aggregation pheromone response in *Drosophila virilis* at a 10 ng dose [1]. |
Why This Matters
For researchers studying *Drosophila* behavior or developing pheromone-based lures, selecting ethyl tiglate over methyl tiglate is crucial for achieving maximal biological response in assays.
- [1] Bartelt, R.J., Jackson, L.L., & Schaner, A.M. (1985). Ester components of aggregation pheromone of Drosophila virilis (Diptera: Drosophilidae). Journal of Chemical Ecology, 11(9), 1197-1208. View Source
